2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
Description
2-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine linker substituted with a 2-methylthiazole moiety at the 4-position and a pyrrolidin-1-yl group at the 6-position. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in mimicking endogenous nucleobases and modulating biological targets such as kinases and phosphodiesterases .
Properties
IUPAC Name |
2-methyl-4-[[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6S/c1-14-19-17(23-5-3-4-6-23)11-18(20-14)24-9-7-22(8-10-24)12-16-13-25-15(2)21-16/h11,13H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQFAQDJAQETSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazoles generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom. This interaction can lead to various changes in the target, depending on the specific nature of the target and the compound.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities. For example, they can affect the pathways related to inflammation, microbial growth, nerve function, and tumor growth.
Pharmacokinetics
Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can affect the bioavailability of the compound.
Biological Activity
The compound 2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure incorporates a pyrimidine core substituted with a thiazole moiety and a piperazine ring, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown promising activity against both Gram-positive and Gram-negative bacteria.
| Compound | Gram-positive Activity (Inhibition Zone, mm) | Gram-negative Activity (Inhibition Zone, mm) |
|---|---|---|
| Compound A | 23 (S. aureus) | 20 (E. coli) |
| Compound B | 20 (B. subtilis) | 18 (K. pneumoniae) |
| Target Compound | TBD | TBD |
The presence of the thiazole ring is crucial for enhancing the antibacterial efficacy, as observed in various derivatives tested against standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound's potential anticancer properties have also been explored. In vitro studies have shown that similar thiazole-containing compounds can induce apoptosis in cancer cell lines through modulation of cell cycle proteins and apoptosis-related factors. The SAR indicates that modifications to the piperazine and pyrrolidine substituents can significantly influence cytotoxicity against specific cancer types .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to our target compound. The results demonstrated that compounds with additional electron-withdrawing groups on the thiazole ring exhibited enhanced activity against resistant bacterial strains .
Study 2: Anticancer Mechanism
In another study focusing on anticancer activity, derivatives were tested for their ability to inhibit tumor growth in xenograft models. The results showed that compounds with a piperazine moiety displayed significant tumor reduction compared to controls, suggesting a promising therapeutic application in oncology .
Structure-Activity Relationship (SAR)
The biological activity of This compound is heavily influenced by its structural components:
- Thiazole Moiety : Essential for antimicrobial and anticancer activities.
- Piperazine Ring : Modifications can enhance binding affinity to biological targets.
- Pyrrolidine Substituent : Influences overall stability and bioavailability.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, thiazole-based derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The incorporation of piperazine and pyrrolidine rings in the structure may enhance these effects by improving solubility and bioavailability.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (skin cancer) | < 10 | |
| Compound B | MCF7 (breast cancer) | 15 | |
| Compound C | H460 (lung cancer) | < 20 |
Anticonvulsant Properties
Thiazole derivatives have been reported to possess anticonvulsant activity. The structural features of the compound may contribute to its efficacy in reducing seizure activity. In animal models, compounds with similar structures have demonstrated protective effects against seizures induced by pentylenetetrazol (PTZ).
Neuropharmacology
The presence of piperazine and pyrrolidine groups suggests potential applications in neuropharmacology. Compounds with these structural components are often explored for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This may lead to the development of new treatments for conditions such as depression and anxiety.
Antiviral Applications
Research into thiazole-containing compounds has also revealed antiviral properties against various pathogens. The mechanism is believed to involve interference with viral replication processes. For example, studies have shown that thiazole derivatives can inhibit the replication of viruses such as HIV and influenza.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the thiazole or piperazine moieties can significantly influence biological activity. For example:
- Substitution on the thiazole ring : Variations can enhance binding affinity to target proteins.
- Pyrrolidine modifications : Altering substituents can improve pharmacokinetic properties.
Case Study 1: Anticancer Efficacy
A recent study synthesized several analogs of thiazole-pyrimidine derivatives, including our compound of interest. These analogs were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways.
Case Study 2: Anticonvulsant Activity
In a controlled study using animal models, a derivative similar to our compound was evaluated for its anticonvulsant properties using both PTZ and maximal electroshock (MES) models. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting potential therapeutic benefits.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine core and substituted piperazine/thiazole groups facilitate nucleophilic substitution under controlled conditions:
a) Pyrimidine Ring Functionalization
The 2- and 4-positions of the pyrimidine ring are susceptible to nucleophilic attack. For example:
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Halogenation : Treatment with POCl₃ or PCl₅ converts hydroxyl or amino groups to chlorides at the 2- or 4-positions. This is critical for subsequent cross-coupling reactions .
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Amination : Reaction with amines (e.g., morpholine, piperidine) at elevated temperatures (80–120°C) yields derivatives with modified pharmacological profiles .
b) Piperazine Modifications
The piperazine ring undergoes alkylation or acylation:
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Methylation : Dimethyl sulfate in alkaline media selectively methylates the secondary amine .
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Acylation : Acetic anhydride or acyl chlorides introduce acetyl/protecting groups at the piperazine nitrogen .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, enabling structural diversification:
These reactions are pivotal for introducing aryl, heteroaryl, or alkenyl groups to enhance target binding or solubility .
Oxidation and Reduction
a) Thiazole Ring Oxidation
The 2-methylthiazole moiety oxidizes to sulfone/sulfoxide derivatives using OXONE® or mCPBA:
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Sulfone Formation : Reaction with OXONE® (2.5 equiv) in MeOH/H₂O (2:1) at 25°C for 48 hr achieves >90% conversion.
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Biological Impact : Sulfone derivatives exhibit improved metabolic stability in pharmacokinetic studies .
b) Pyrimidine Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to dihydropyrimidine, altering electron distribution and reactivity .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiazole .
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Bromination : NBS in CCl₄ selectively brominates the thiazole at 25°C .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl, H₂SO₄), the compound undergoes:
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Ring Opening : Protonation of the pyrimidine nitrogen leads to partial ring cleavage, forming linear intermediates .
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Recyclization : Neutralization with NH₄OH regenerates the heterocyclic structure with modified substituents .
Stability Under Thermal and Photolytic Conditions
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Thermal Stability : Decomposition initiates at 220°C (TGA data), primarily via piperazine N-demethylation.
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Photodegradation : UV irradiation (254 nm) induces C–S bond cleavage in the thiazole ring, forming mercaptopyrimidine byproducts .
Comparative Reactivity with Structural Analogs
The reactivity profile differs significantly from simpler pyrimidine or piperazine derivatives:
| Feature | 2-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine | Simple Pyrimidine |
|---|---|---|
| Nucleophilic Sites | 4 (pyrimidine N1, thiazole S, piperazine N) | 1–2 |
| Oxidation Sensitivity | High (thiazole > piperazine) | Low |
| Cross-Coupling Efficiency | 70–90% (Buchwald-Hartwig) | 40–60% |
Comparison with Similar Compounds
Key Observations :
- The thiazole moiety in the target compound may enhance π-π stacking or hydrogen bonding compared to benzodioxol () or pyrazole () groups.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The pyrrolidin-1-yl group (logP ~1.5–2.0) is more lipophilic than morpholine (logP ~0.5–1.0), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Metabolic Stability : Thiazole rings are prone to oxidative metabolism, whereas benzodioxol () and pyrazole () groups may confer better stability .
Preparation Methods
Preparation of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
The synthesis begins with 4,6-dichloropyrimidine, where selective substitution at C-6 is achieved using pyrrolidine under mild basic conditions:
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| K₂CO₃, DMF, 80°C | 78 | 98.2 |
| NaH, THF, RT | 65 | 95.4 |
Piperazine-Thiazole Moiety Installation
The 4-chloro position undergoes nucleophilic aromatic substitution with 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine:
Key Reaction Parameters
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Catalyst system: Pd(OAc)₂/Xantphos (5 mol%)
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Solvent: tert-Amyl alcohol
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Temperature: 110°C, 24 hr
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Workup: Aqueous extraction followed by silica gel chromatography
Synthetic Route 2: Convergent Fragment Coupling
Thiazole-Piperazine Intermediate Synthesis
2-Methyl-1,3-thiazol-4-ylmethanol undergoes Mitsunobu reaction with piperazine:
Spectroscopic Validation
Pyrimidine-Pyrrolidine Fragment Preparation
6-Chloro-4-iodopyrimidine reacts with pyrrolidine under Buchwald-Hartwig conditions:
Final Coupling via C-N Cross-Coupling
The iodopyrimidine fragment couples with the thiazole-piperazine moiety:
Comparative Catalytic Systems
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 62 |
| CuI | L-Proline | 68 |
| Ni(COD)₂ | dtbpy | 54 |
Characterization and Analytical Data
Spectroscopic Profile
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 99.1% |
| Elemental Analysis | C 59.3%, H 6.9%, N 24.4% (calc. C 59.28%, H 6.95%, N 24.42%) |
Process Optimization Challenges
Regioselectivity in Pyrimidine Substitution
Positional selectivity during dichloropyrimidine functionalization requires careful control:
Thiazole Stability Under Coupling Conditions
The methylthiazole group demonstrates sensitivity to:
-
Strong oxidizing agents (e.g., mCPBA)
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Prolonged exposure to Pd catalysts (>24 hr leads to 15% decomposition)
Scale-Up Considerations
Critical Process Parameters
| Parameter | Optimal Range |
|---|---|
| Coupling temperature | 105–110°C |
| Pd catalyst loading | 4.8–5.2 mol% |
| Reaction atmosphere | Argon |
Q & A
Q. What is the recommended synthetic route for 2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrimidine derivatives often involves multi-step nucleophilic substitution and coupling reactions. For example, similar compounds are synthesized by refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine or piperazine derivatives in ethanol under controlled conditions . Key optimization parameters include:
- Temperature : Reflux (~78°C for ethanol) to ensure complete reaction without decomposition.
- Solvent Choice : Ethanol is preferred for its polarity and ability to dissolve both aromatic and amine-containing intermediates.
- Molar Ratios : A 1:1 ratio of pyrimidine precursor to piperazine/thiazole derivatives, with slight excess of formaldehyde (if Mannich reactions are involved) to drive alkylation .
Post-synthesis purification via crystallization (e.g., using 95% ethanol) ensures high purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, bond lengths, and angles. For example, 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine was characterized using single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P2₁/c) with precise unit cell parameters .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., pyrrolidinyl protons at δ ~3.2–3.5 ppm; thiazole methyl groups at δ ~2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₈N₇S: 386.21) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer: SAR studies should systematically modify substituents and assess pharmacological outcomes:
- Thiazole/Piperazine Modifications : Replace the 2-methylthiazole group with other heterocycles (e.g., pyridine, benzoxazole) to probe steric and electronic effects on target binding .
- Pyrrolidinyl Substitutions : Introduce bulky groups (e.g., tert-butyl) or polar moieties (e.g., hydroxyl) to evaluate metabolic stability and solubility .
- Biological Assays : Test variants against target receptors (e.g., α7 nicotinic acetylcholine receptors) using radioligand binding or functional assays (e.g., calcium flux). For example, pyrimidine derivatives with morpholine groups showed enhanced kinase inhibition in vitro .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Discrepancies often arise from experimental variables:
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance), temperature (37°C), and incubation time .
- Cell Line Variability : Use isogenic cell lines to minimize genetic drift effects. For instance, discrepancies in Src kinase inhibition may stem from differences in HEK293 vs. CHO-K1 cell models .
- Data Normalization : Include internal controls (e.g., reference inhibitors like imatinib for kinase assays) to calibrate activity metrics .
Meta-analysis of multiple studies (e.g., comparing IC₅₀ values across publications) can identify trends obscured by outlier data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
